4-(叔丁氧羰基氧基)苄醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

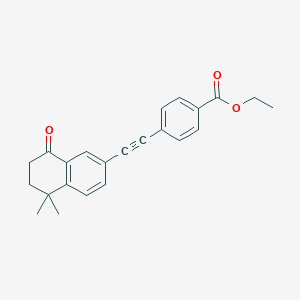

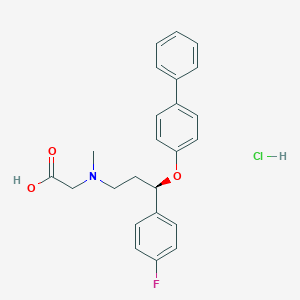

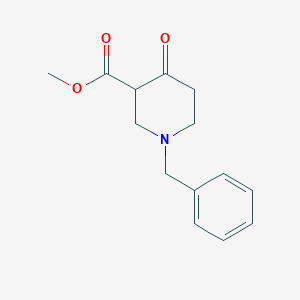

4-(Tert-butoxycarbonyloxy)benzylalcohol is a chemical compound with the molecular formula C12H16O4 . It is a specialty product used in proteomics research .

Molecular Structure Analysis

The molecular structure of 4-(Tert-butoxycarbonyloxy)benzylalcohol is available in various databases such as PubChem . The linear formula of a similar compound, 4-tert-Butylbenzyl alcohol, is (CH3)3CC6H4CH2OH .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Tert-butoxycarbonyloxy)benzylalcohol can be found in various databases. For instance, it has a molecular weight of 224.25 . More detailed properties such as density, melting point, boiling point, etc., can be found in databases like Chemsrc .科学研究应用

Application in Dipeptide Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of dipeptides.

Summary of the Application

“4-(Tert-butoxycarbonyloxy)benzylalcohol” is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These Boc-AAILs are then used as the starting materials in dipeptide synthesis .

Methods of Application or Experimental Procedures

The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Results or Outcomes

The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Application in the Synthesis of Hydrophobic, Photosensitive Materials

Specific Scientific Field

This application falls under the field of Material Science , specifically in the synthesis of hydrophobic, photosensitive materials.

Summary of the Application

“4-(Tert-butoxycarbonyloxy)benzylalcohol” is used in the preparation of copolymers of (tert-butoxycarbony1oxy)styrene (t-BOC-styrene) and (2-nitrobenzy1)styrene sulfonates to give hydrophobic, photosensitive materials .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The resulting materials from this process are hydrophobic and photosensitive .

属性

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenyl] carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-7,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOWSYHQIDOYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50633483 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tert-butoxycarbonyloxy)benzylalcohol | |

CAS RN |

156281-11-7 |

Source

|

| Record name | tert-Butyl 4-(hydroxymethyl)phenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50633483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)

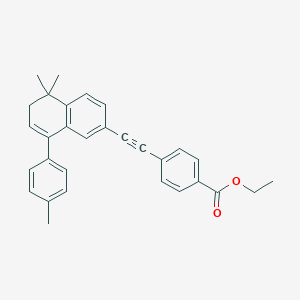

![4-[2-[5,6-Dihydro-5,5-dimethyl-8-[[(trifluoromethyl)sulfonyl]oxy]-2-naphthalenyl]ethynyl]benzoic acid ethyl ester](/img/structure/B30219.png)